molecular formula C10H14O2 B11983669 1-[4-(1-Hydroxyethyl)phenyl]ethanol CAS No. 6781-43-7

1-[4-(1-Hydroxyethyl)phenyl]ethanol

Cat. No.: B11983669
CAS No.: 6781-43-7
M. Wt: 166.22 g/mol
InChI Key: BHCGGVIVFXWATI-UHFFFAOYSA-N
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Description

1-[4-(1-Hydroxyethyl)phenyl]ethanol is an organic compound with the molecular formula C10H14O2. It is also known by its systematic name, 1,4-Benzenedimethanol, α1,α4-dimethyl-. This compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(1-Hydroxyethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 4-acetylphenol using sodium borohydride (NaBH4) in an ethanol solvent. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-acetylphenol. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Hydroxyethyl)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(1-Hydroxyethyl)phenyl]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-Hydroxyethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl ring provides a hydrophobic environment that can enhance the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Uniqueness: 1-[4-(1-Hydroxyethyl)phenyl]ethanol is unique due to the presence of both a hydroxyethyl group and a phenyl ring, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

6781-43-7

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-[4-(1-hydroxyethyl)phenyl]ethanol

InChI

InChI=1S/C10H14O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8,11-12H,1-2H3

InChI Key

BHCGGVIVFXWATI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)O)O

Origin of Product

United States

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